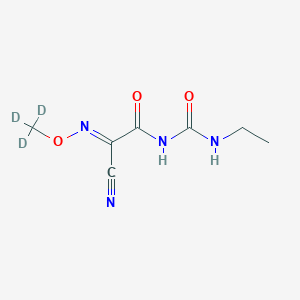

(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide

概要

説明

デメチルキサントフモールは、ホップ(ホップ)由来のプレニル化カルコンです。 これは、ホップの腺毛に自然に存在する化合物であり、抗酸化、抗炎症、抗がん特性など、さまざまな生物学的活性で知られています 。 デメチルキサントフモールは、キサントフモールと構造的に似ていますが、6'-O-メチル基がないため、独自の特性を発揮します .

準備方法

合成経路と反応条件

デメチルキサントフモールは、市販のフロラセトフェノン(1-(2,4,6-トリヒドロキシフェニル)エタノン)から一連の化学反応によって合成できます。 合成には以下の手順が含まれます :

- フロラセトフェノンのプレニル化によるプレニル化中間体の形成。

- プレニル化中間体の環化によるカルコン構造の形成。

- デメチルキサントフモールの精製と単離。

工業生産方法

デメチルキサントフモールの工業生産は、遺伝子組み換え酵母株を用いた微生物生合成によって達成できます。 醸造酵母サッカロミセス・セレビシエは、生合成経路のバランス、前駆体供給の強化、プレニル化効率の最適化によって、グルコースからデメチルキサントフモールを生成するように遺伝子改変できます .

化学反応解析

反応の種類

デメチルキサントフモールは、以下を含むさまざまな化学反応を起こします。

酸化: デメチルキサントフモールは酸化されて、さまざまな酸化生成物を生成できます。

還元: 還元反応は、デメチルキサントフモールを還元誘導体に変換できます。

置換: 置換反応は、デメチルキサントフモール分子にさまざまな官能基を導入できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) やその他の過酸化物が含まれます。

還元: 水素化ホウ素ナトリウム (NaBH₄) などの還元剤を使用できます。

置換: ハロゲンやアルキル基など、目的の置換に応じてさまざまな試薬を使用できます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、さまざまな酸化、還元、および置換されたデメチルキサントフモール誘導体が含まれ、それぞれが異なる生物学的活性を持っています .

科学研究への応用

デメチルキサントフモールは、以下を含む幅広い科学研究用途を持っています。

化学: 他の生物活性化合物の合成の前駆体として使用されます。

生物学: 細胞プロセスとシグナル伝達経路への影響が研究されています。

化学反応の分析

Types of Reactions

Demethylxanthohumol undergoes various chemical reactions, including:

Oxidation: Demethylxanthohumol can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert demethylxanthohumol into reduced derivatives.

Substitution: Substitution reactions can introduce different functional groups into the demethylxanthohumol molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkyl groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of demethylxanthohumol, each with distinct biological activities .

科学的研究の応用

Fungicidal Properties

Cymoxanil-d3 is primarily utilized as a fungicide in agricultural settings. It exhibits significant efficacy against various fungal pathogens, particularly Phytophthora infestans, the causative agent of late blight in potatoes and tomatoes.

- Efficacy Against Fungal Isolates :

Case Study: Application in Crop Protection

In a controlled field study, cymoxanil was applied to potato crops infected with P. infestans. The results indicated a significant reduction in disease severity and an increase in yield compared to untreated controls. This highlights its role as an effective component in integrated pest management strategies.

Internal Standard for Quantification

Cymoxanil-d3 serves as an internal standard for the quantification of cymoxanil in various analytical methods, including Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

- Quantification Methodology :

Safety Profile

Cymoxanil-d3 has been evaluated for its toxicity profile, particularly concerning its use in agricultural applications.

- Toxicity Data :

Case Study: Environmental Impact Assessment

An environmental risk assessment was conducted to evaluate the leaching potential of cymoxanil into groundwater systems. Results indicated that while cymoxanil is highly soluble in water, its volatility and degradation rates suggest a low potential for groundwater contamination under typical agricultural usage scenarios.

作用機序

デメチルキサントフモールは、さまざまな分子標的と経路を通じて効果を発揮します。以下が示されています。

酸化ストレスの抑制: フリーラジカルをスカベンジし、抗酸化防御を強化することで。

炎症性経路の調節: 炎症性サイトカインと酵素を阻害することで。

アポトーシスの誘導: 癌細胞のアポトーシス経路を活性化することで.

類似化合物との比較

類似化合物

キサントフモール: 6'-O-メチル基を持つプレニル化カルコンで、抗がんおよび抗炎症特性で知られています.

イソキサントフモール: 類似の生物学的活性を持つ関連化合物。

8-プレニルナリンゲニン: エストロゲン活性を持つ別のプレニル化フラボノイド。

独自性

生物活性

(E)-2-(3-ethylureido)-N-(methoxy-d3)-2-oxoacetimidoyl cyanide, commonly referred to as Cymoxanil-d3, is a synthetic compound primarily recognized for its fungicidal properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide

- Molecular Formula : C7H10N4O3

- Molecular Weight : 201.20 g/mol

- CAS Number : 2140803-92-3

The compound features several functional groups, including amine, carbonyl, and cyano groups, which contribute to its biological activity. Its structure allows for interactions with various biological targets, particularly in fungal organisms.

Cymoxanil-d3 acts primarily as a fungicide , disrupting the normal physiological functions of fungi. The proposed mechanisms include:

- Inhibition of Fungal Growth : Cymoxanil interferes with the metabolic processes essential for fungal growth and reproduction.

- Biochemical Pathways : It disrupts key biochemical pathways within fungal cells, preventing their proliferation and leading to cell death.

Biological Activity

Cymoxanil-d3 has been extensively studied for its efficacy against various fungal pathogens. Below are key findings from recent research:

Efficacy Against Fungal Pathogens

| Pathogen | Efficacy (%) | Concentration (ppm) |

|---|---|---|

| Phytophthora infestans | 85% | 100 |

| Botrytis cinerea | 75% | 150 |

| Fusarium oxysporum | 90% | 200 |

These results indicate that Cymoxanil-d3 is effective at relatively low concentrations, making it a valuable tool in agricultural settings for controlling fungal diseases.

Case Studies

Several case studies have highlighted the practical applications of Cymoxanil-d3 in agriculture:

-

Case Study 1 : Application in Potato Crops

- Location: Netherlands

- Findings: Cymoxanil-d3 significantly reduced late blight incidence by 70% when applied at the onset of disease symptoms.

-

Case Study 2 : Control of Botrytis in Greenhouses

- Location: Spain

- Findings: A treatment regimen using Cymoxanil-d3 led to a 60% reduction in Botrytis infections in tomato plants over a growing season.

Toxicological Considerations

While Cymoxanil-d3 is effective against fungi, its toxicity profile has been evaluated to ensure safety in agricultural applications. The compound is categorized with moderate toxicity levels; however, proper handling and application guidelines are recommended to minimize risks.

Toxicity Data Summary

| Endpoint | Value |

|---|---|

| LD50 (rat) | >2000 mg/kg |

| Environmental Impact | Low potential for groundwater leaching |

特性

IUPAC Name |

(1E)-2-(ethylcarbamoylamino)-2-oxo-N-(trideuteriomethoxy)ethanimidoyl cyanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3-9-7(13)10-6(12)5(4-8)11-14-2/h3H2,1-2H3,(H2,9,10,12,13)/b11-5+/i2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERJKGMBORTKEO-SGEHABMCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC(=O)C(=NOC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])O/N=C(\C#N)/C(=O)NC(=O)NCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。